molecular formula C43H42NOP B2916878 Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- CAS No. 913829-90-0

Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-

Cat. No.: B2916878
CAS No.: 913829-90-0
M. Wt: 619.789
InChI Key: UNZRWTOGFLMTTE-NKTCMXKJSA-N
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Description

The compound "Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-" (hereafter referred to as Compound A) is a spirocyclic oxazole derivative featuring a complex architecture. Its structure includes:

  • A spirobi[indene] core, where two tetrahydroindene rings share a common spiro carbon atom.
  • A bis(3,5-dimethylphenyl)phosphino group attached to the spirobi[indene] system.
  • A 4,5-dihydrooxazole ring substituted with a phenylmethyl group at the 4-position.

Spiro compounds, such as Compound A, are notable for their stereochemical rigidity and diverse applications in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLVUWPNHHMAS-NKTCMXKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475079
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913829-90-0
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Oxazole derivatives, particularly the compound Oxazole, 2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They are recognized for their role in various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxazoles allow them to interact with biological targets effectively, making them valuable in drug discovery.

Key Biological Activities

  • Antimicrobial Activity :
    Oxazole derivatives have shown promising antimicrobial properties against a range of pathogens. Studies indicate that modifications in the oxazole structure can enhance antibacterial efficacy.
    CompoundMIC (µg/ml)Target Organism
    53.12Escherichia coli
    61.56Staphylococcus aureus
    76.25Bacillus subtilis
    Ceftazidime200Reference Drug
    The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against common bacterial strains .
  • Anticancer Activity :
    Several oxazole derivatives have been evaluated for their anticancer potential. The introduction of specific substituents has been correlated with enhanced cytotoxicity against various cancer cell lines.
    • Case Study : A study by Chokkappagari et al. demonstrated that oxazoloquinoline derivatives exhibited significant cytotoxic effects on cancer cell lines comparable to established chemotherapeutics .
  • Anti-inflammatory Properties :
    Oxazole compounds have also been investigated for their anti-inflammatory effects. They inhibit key inflammatory pathways and cytokine production.
    • Mechanism : The anti-inflammatory activity is often attributed to the modulation of NF-kB signaling pathways and the inhibition of pro-inflammatory cytokines .
  • Antiviral Activity :
    Certain oxazole derivatives have demonstrated antiviral properties against viruses such as HIV and influenza.
    • Research Findings : Oxazoles have been incorporated into drug candidates targeting viral replication processes, showing promise in preclinical studies .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxazole ring can lead to significant changes in potency and selectivity.

Key Structural Features Influencing Activity

  • Substituents on the Oxazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Phosphino Groups : As seen in the compound under review, phosphino substituents can improve binding affinity to biological targets .
  • Stereochemistry : The stereochemical configuration plays a crucial role in determining the pharmacological profile of these compounds.

Comparison with Similar Compounds

Table 1: Structural Features of Spiro-Oxazole Derivatives

Compound Name Spiro System Key Substituents Reference
Compound A Tetrahydro-1,1'-spirobi[1H-inden] Bis(3,5-dimethylphenyl)phosphino, phenylmethyl
(R)-SQUMOX Cyclohepta[2,1-a:3,4-a']dinaphthalene Quinolinyl, oxazole
(R)-SPYMOX Cyclohepta[2,1-a:3,4-a']dinaphthalene Pyridinyl, oxazole
Spiro 2-Isoxazoline-γ-Lactone Butyrolactone-oxazole Phenyl rings (dihedral angle: 88.39°)
(R)-2-(Diphenylphosphanyl)phenyl oxazole Simple spiro-oxazole Diphenylphosphino, triphenyl

Key Observations :

  • Spiro Core Diversity : Compound A’s spirobi[indene] system contrasts with the cyclohepta-dinaphthalene (SQUMOX/SPYMOX) or butyrolactone-oxazole systems. The tetrahydroindene rings in Compound A likely enhance steric bulk compared to smaller spiro cores .

Spectroscopic Comparison

Table 2: NMR Data for Spiro-Oxazole Derivatives

Compound Type NCH2/Ca/Ce Chemical Shifts (ppm) 2JPC/3JPC Coupling Constants (Hz) Reference
Compound A and analogs 48.97–50.44 (NCH2) 2JPC = 12.6; 3JPC = 4.7
Spiro 2-Isoxazoline-γ-Lactone 31.63–36.12 (NCH3, Ca/Ce) Not reported
(R)-2-(Diphenylphosphanyl)phenyl oxazole Not explicitly reported Similar 2JPC values expected

Key Observations :

  • Phosphorus Coupling: Compound A’s average 2JPC value (12.6 Hz) aligns with literature values for spiro-phosphino compounds, indicating consistent electronic environments around phosphorus. The smaller 3JPC (4.7 Hz) in related ligands (e.g., 6a/6b) suggests differences in spatial proximity between phosphorus and adjacent carbons .
  • NCH3 Shifts : The NCH3 carbons in diamine ligands (31.63–36.12 ppm) differ from Compound A’s NCH2 signals (48.97–50.44 ppm), reflecting structural variations in nitrogen coordination .

Conformational Analysis

Table 3: Spiro Ring Conformational Parameters

Compound Name Puckering Parameters (Q2, φ) Dihedral Angle Between Rings Reference
Compound A Not reported Likely constrained by spirobi[indene]
Spiro 2-Isoxazoline-γ-Lactone Q2 = 0.249–0.311; φ = -318° to 73° 88.39° (phenyl rings)

Key Observations :

  • The butyrolactone-oxazole spiro system exhibits distinct envelope conformations (Q2 = 0.249–0.311), whereas Compound A’s spirobi[indene] core likely imposes a more rigid, planar geometry due to fused bicyclic rings. The 88.39° dihedral angle in the butyrolactone derivative highlights how substituents influence spatial arrangements .

Functional and Application Comparison

  • Catalytic Potential: Compound A’s phosphino group contrasts with SQUMOX/SPYMOX’s heteroaromatic substituents (quinolinyl/pyridinyl), which are typically used in photoluminescent materials rather than catalysis. The dimethylphenyl groups in Compound A may enhance steric control in metal-ligand complexes .
  • Biological Activity: While oxazole derivatives like 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole exhibit antimicrobial properties, Compound A’s bioactivity remains unexplored. Its phenylmethyl group could modulate lipophilicity, affecting membrane permeability .

Q & A

Q. What are the key challenges in synthesizing the spirobi-indenyl core structure of this oxazole derivative, and how can they be addressed methodologically?

The spirobi-indenyl core requires precise control over stereochemistry and regioselectivity. Challenges include avoiding side reactions during cyclization and ensuring proper spatial orientation of substituents. Methodologies include:

  • Stepwise coupling : Use of chiral auxiliaries (e.g., (S)-phenylglycinol derivatives) to enforce stereochemical control during spiro-ring formation .
  • Catalytic asymmetric synthesis : Wilkinson’s catalyst or palladium-based systems for spiroannulation, as demonstrated in analogous dihydrooxazole syntheses .
  • Solvent optimization : Refluxing in absolute ethanol with glacial acetic acid as a proton source to stabilize intermediates, as seen in triazole-oxazole hybrid syntheses .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound, particularly its stereochemical configuration?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify diastereotopic protons and coupling constants, with NOESY for spatial proximity analysis of the (1S,4S) stereocenters .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and detect trace impurities from incomplete phosphino-group incorporation .
  • X-ray crystallography : For unambiguous assignment of spirobi-indenyl geometry and phosphino-group orientation, as applied in related organotin compounds .

Advanced Research Questions

Q. How can researchers address stereochemical contradictions in biological activity data for derivatives of this oxazole compound?

Contradictions may arise from undetected enantiomeric impurities or variable binding modes. Methodological solutions include:

  • Chiral HPLC purification : To isolate enantiopure fractions for independent bioactivity testing, as described in (S)-diphenyl-dihydrooxazole studies .
  • Molecular docking simulations : Compare binding affinities of (1S,4S) vs. (1R,4R) configurations to target proteins (e.g., antimicrobial enzymes), referencing SAR data from pyrazole-triazole hybrids .
  • Crystallographic analysis : Resolve protein-ligand complexes to identify stereospecific interactions, leveraging protocols from phosphino-ligand coordination chemistry .

Q. What experimental strategies optimize the introduction of the bis(3,5-dimethylphenyl)phosphino group without side reactions?

  • Protecting group strategies : Temporarily block reactive sites on the oxazole ring using tert-butyldimethylsilyl (TBDMS) groups during phosphination .
  • Low-temperature lithiation : Employ n-BuLi at −78°C to generate a stabilized oxazole anion for controlled phosphino-group coupling, as in hypercoordinated organotin syntheses .
  • Post-functionalization analysis : Use 31^{31}P NMR to monitor reaction progress and detect phosphine oxide byproducts, referencing phosphorus trichloride-based methodologies .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for the antimicrobial properties of this compound?

  • Fragment-based SAR : Synthesize truncated analogs (e.g., omitting the phenylmethyl group) and compare MIC values against Gram-positive/negative bacteria, following protocols from pyridyl-oxadiazole studies .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to correlate substituent hydrophobicity (e.g., 3,5-dimethylphenyl groups) with half-life, using LC-MS for quantification .
  • Resistance profiling : Serial passage bacterial strains in sub-inhibitory concentrations to identify mutations affecting oxazole binding, as applied in triazole antifungal research .

Q. What methodologies resolve data discrepancies in catalytic applications of this compound as a ligand in transition-metal complexes?

  • Variable-temperature NMR : Detect dynamic ligand-metal coordination modes that may explain inconsistent catalytic activity .
  • Kinetic isotope effects (KIE) : Study deuterated substrates to determine rate-limiting steps in catalytic cycles, referencing phosphino-ligand studies .
  • Computational DFT studies : Model metal-ligand bond dissociation energies to predict catalytic efficiency, validated against experimental turnover numbers .

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